

Application Notes and Protocols for Assessing dCBP-1 Degradation Efficiency

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Compound of Interest

Compound Name: Piperidine-GNE-049-N-Boc

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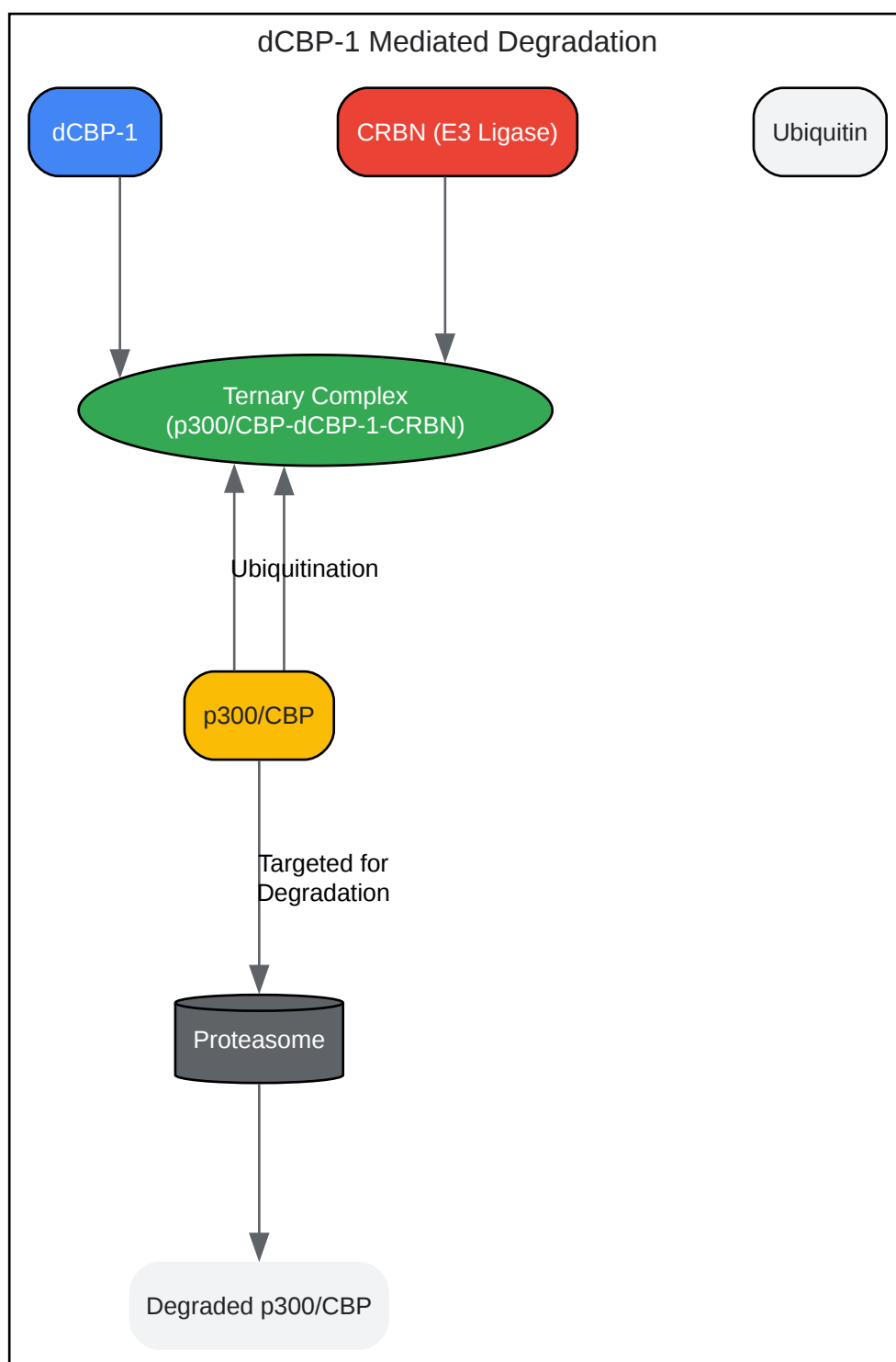
Introduction

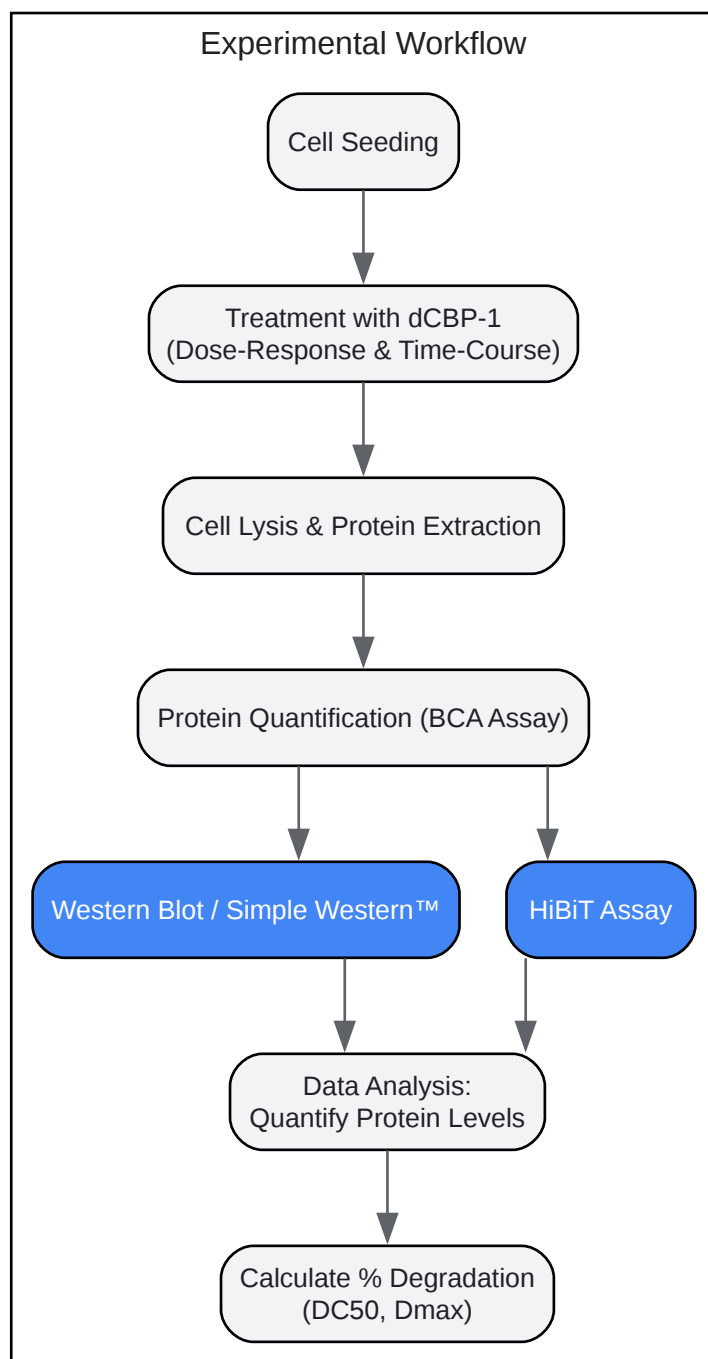
The targeted degradation of cellular proteins has emerged as a powerful therapeutic strategy, particularly in oncology. dCBP-1 is a potent and selective heterobifunctional degrader that targets the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical regulators of enhancer-mediated transcription and are implicated in various diseases, including cancer.[4][5][6] dCBP-1 functions as a Proteolysis-Targeting Chimera (PROTAC), hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP.[3] Assessing the degradation efficiency of dCBP-1 is crucial for understanding its mechanism of action, determining its potency and selectivity, and guiding its development as a potential therapeutic agent.

These application notes provide detailed protocols for quantifying the degradation of p300/CBP induced by dCBP-1 in a cellular context. The described methods are essential for researchers in academic and industrial settings working on targeted protein degradation and drug discovery.

Signaling Pathway of p300/CBP and Mechanism of dCBP-1

The proteins p300 and CBP are histone acetyltransferases (HATs) that play a pivotal role in chromatin remodeling and gene transcription.^{[5][7]} They act as transcriptional co-activators by acetylating histone proteins, which leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of transcription. The mechanism of dCBP-1 involves the formation of a ternary complex between the target protein (p300/CBP), dCBP-1, and the E3 ubiquitin ligase CRBN. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its degradation by the proteasome.





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